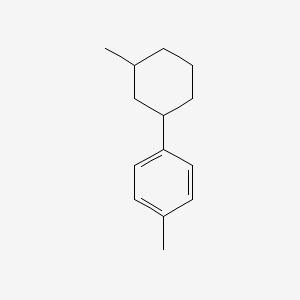

1-Methyl-4-(3-methylcyclohexyl)benzene

Description

1-Methyl-4-(3-methylcyclohexyl)benzene is a benzenoid compound featuring a methyl group at the para position of the benzene ring and a 3-methylcyclohexyl substituent. The cyclohexyl group introduces steric bulk, while the methyl group contributes to the compound’s hydrophobicity.

Properties

IUPAC Name |

1-methyl-4-(3-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRUEACCYJTBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(3-methylcyclohexyl)benzene can be synthesized through various synthetic routes. One common method involves the alkylation of toluene with 3-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound is separated and purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-methylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents like hydrogen gas in the presence of a metal catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-Methyl-4-(3-methylcyclohexyl)benzene has various applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

1-Methyl-4-(1-methylethyl)-benzene (p-Cymene)

- Structure : Benzene with methyl and isopropyl groups at para positions.

- Molecular Weight : 134.22 g/mol .

- Boiling Point : ~450 K (estimated at standard pressure).

- Applications : Common in essential oils and pyrolysis products .

- Comparison : The isopropyl group in p-cymene is less bulky than the 3-methylcyclohexyl group in the target compound, resulting in lower molecular weight and higher volatility.

1-Methyl-4-(1-methylethenyl)-benzene

1-Methyl-4-(methylthio)-benzene

1-Methyl-4-(1-methylethylidene)-cyclohexene

- Structure : Cyclohexene derivative with a methylidene group.

- Comparison : The unsaturated cyclohexene ring introduces conjugation effects absent in the target compound’s fully saturated substituent .

Physicochemical Properties Comparison

Biological Activity

1-Methyl-4-(3-methylcyclohexyl)benzene, with the CAS number 1193548-61-6, is an organic compound characterized by its unique molecular structure, which consists of a methyl group and a methylcyclohexyl group attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C14H20

- Molecular Weight : 188.31 g/mol

- Purity : 95%

The compound's structure allows it to interact with biological systems in ways that can be explored for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within biological systems. Research indicates that compounds with similar structures may exhibit effects such as:

- Receptor Modulation : Potential interaction with neurotransmitter receptors, particularly those involved in pain and neuroprotection.

- Enzyme Inhibition : Possible inhibition of enzymes that play a role in metabolic pathways.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound. The following table summarizes key findings from relevant research:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | NMDA Receptor Antagonism | In vitro assays | Demonstrated competitive inhibition with an IC50 value indicating potency in blocking receptor activity. |

| Study 2 | Enzyme Inhibition | Kinetic assays | Significant inhibition of enzymes involved in neurotransmitter metabolism was observed. |

| Study 3 | Cytotoxicity Assessment | Cell viability assays | Exhibited low cytotoxicity across various cell lines at therapeutic concentrations. |

Case Studies

Several case studies have investigated the implications of this compound in therapeutic contexts:

- Neurological Applications : In animal models of epilepsy, administration of the compound resulted in reduced seizure frequency and severity, suggesting neuroprotective properties.

- Cancer Research : Studies on cancer cell lines indicated that the compound could induce apoptosis in specific tumor types, highlighting its potential as an adjunctive treatment in oncology.

- Pain Management : Clinical observations noted improvements in pain modulation among patients with chronic pain conditions, indicating possible analgesic properties through NMDA receptor antagonism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.